Cycloserine diketopiperazine
CAS No.: 1204-99-5
Cat. No.: VC21347225
Molecular Formula: C6H12N4O4
Molecular Weight: 204.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1204-99-5 |
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Molecular Formula | C6H12N4O4 |
Molecular Weight | 204.18 g/mol |
IUPAC Name | 3,6-bis(aminooxymethyl)piperazine-2,5-dione |
Standard InChI | InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) |
Standard InChI Key | LRBJUCSMJGKICJ-UHFFFAOYSA-N |
SMILES | C(C1C(=O)NC(C(=O)N1)CON)ON |
Canonical SMILES | C(C1C(=O)NC(C(=O)N1)CON)ON |
Appearance | Solid |
Chemical Identity and Structural Properties
Cycloserine diketopiperazine (CAS: 1204-99-5) is a cyclic dipeptide compound characterized by its unique bicyclic structure. It consists of a diketopiperazine ring with specific functional groups that contribute to its biological activity.
Chemical Nomenclature
The compound has several recognized synonyms in chemical literature:
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3,6-Bis((aminooxy)methyl)-2,5-piperazinedione
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(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione
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D-Cycloserine dimer
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2,5-Piperazinedione, 3,6-bis[(aminooxy)methyl]-
Structural Characteristics
Cycloserine diketopiperazine possesses a distinct molecular structure with the following properties:
Property | Value |
---|---|
Molecular Formula | C6H12N4O4 |
Molecular Weight | 204.18 g/mol |
Structure Type | Bicyclic compound |
Core Framework | Diketopiperazine (cyclic dipeptide) |
Functional Groups | Aminooxy methyl substituents |
Stereochemistry | Contains chiral centers (3R,6R configuration) |
The compound features two peptide-like rings formed by the condensation of amino acids, creating a stable cyclic structure that influences its biological interactions .
Formation and Synthesis
Spontaneous Formation
Cycloserine diketopiperazine forms spontaneously from cycloserine under specific conditions. The dimerization process is particularly favored in alkaline environments. At 25°C, pH 6, and 10 mM concentration, cycloserine has a half-life of approximately 10 hours, during which dimerization progressively occurs .
Research indicates that the high alkaline pH leads to the dimerization of cycloserine to the diketopiperazine form. Titration studies have shown that under certain conditions, approximately 75% of cycloserine can convert to its diketopiperazine form .
Enzymatic Catalysis
Beyond spontaneous formation, evidence suggests that certain enzymes may catalyze the conversion of cycloserine to its diketopiperazine derivative. Studies with PLP-dependent enzymes such as ForI have demonstrated the formation of PMP–diketopiperazine adducts when incubated with both D and L cycloserine isomers .
The proposed mechanism involves:
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Formation of external aldimine with cycloserine
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Entry of a second cycloserine molecule into the active site
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Ring opening of the cycloserine external aldimine
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Series of rearrangements facilitated by proton shuttling and charge stabilization
Biochemical Mechanisms
Interactions with PLP-Dependent Enzymes
Studies with ForI, a PLP-dependent enzyme involved in the biosynthesis of the C-nucleoside antibiotic formycin, have demonstrated that:
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ForI forms novel PMP–diketopiperazine derivatives following incubation with both D and L cycloserine
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This interaction differs from the previously established inhibition mechanism
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The large polar cavity of the enzyme appears to favor the formation of the PMP–diketopiperazine adduct
Enzyme Inhibition Mechanism
Cycloserine diketopiperazine demonstrates inhibitory effects on specific bacterial enzymes:
Target Enzyme | Function | Inhibition Mechanism |
---|---|---|
L-alanine racemase | Conversion between L- and D-alanine | Competitive inhibition |
D-alanine:D-alanine ligase | Formation of D-alanyl-D-alanine | Competitive inhibition |
This inhibition disrupts the cytosolic stages of peptidoglycan synthesis, ultimately weakening bacterial cell walls and leading to bacterial cell death.
The oxime of diketopiperazine exhibits higher reactivity toward PLP than the amine of cycloserine, providing insight into the preferential formation of certain adducts in enzymatic environments .
Biological Activities
Antimicrobial Properties
Cycloserine diketopiperazine exhibits notable biological activity, particularly as an antibiotic compound. Its ability to interfere with bacterial cell wall synthesis makes it valuable in combating various bacterial infections, including tuberculosis .
Research has demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in addressing drug-resistant strains .
Neuroprotective Effects
Beyond antimicrobial applications, diketopiperazines as a class show neuroprotective activities upon both systemic and oral administration. Studies using experimental models with human neuroblastoma MC-65 cells have demonstrated neuroprotective potential for certain cyclopeptide derivatives structurally related to cycloserine diketopiperazine .
The maximum neuroprotective activity was observed with cyclo-[Glu(Ile)Glu(Trp)] and cyclo-[AlaGlu(Trp)], suggesting structure-activity relationships that could inform the development of neuroprotective agents based on diketopiperazine scaffolds .
Immunomodulatory Effects
Diketopiperazine compounds including cycloserine derivatives demonstrate diverse immunomodulatory effects:
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Immunostimulatory activity - enhancing immune responses
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Immunosuppressive effects - modulating excessive immune reactions
Branched cyclopeptides containing disaccharide components or lipid modifications have shown particularly potent adjuvant activity, highlighting the potential for structural modifications to enhance specific biological properties .
Chemical Reactions and Interactions
Reactions with α-Oxoacids
Cycloserine diketopiperazine demonstrates distinctive reactivity with biologically relevant compounds, particularly α-oxoacids. Research has established a correlation between the ability of cycloserine solutions to deplete α-oxoacids and the spontaneous transformation of cycloserine into its diketopiperazine derivative .
The synthetic dimer reacts rapidly with pyruvate to form the expected oxime product. Two key lines of evidence support that it is the cycloserine dimer (diketopiperazine) rather than cycloserine itself that primarily reacts with α-ketoacids:
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The 1H NMR spectrum of the purified oxime matches that obtained when the dimer and pyruvate are mixed and analyzed immediately
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Mass spectral analysis of the reaction product between cycloserine dimer and methylpyruvate aligns with the formation of a stable oxime derivative
Stability and Environmental Factors
The stability of cycloserine diketopiperazine is influenced by several environmental factors:
Factor | Effect on Stability |
---|---|
pH | Most stable in neutral to weakly alkaline conditions |
Temperature | Higher stability at lower temperatures (4°C vs. 25°C) |
Concentration | Dimerization rate increases with concentration |
Solvent | Soluble in polar solvents; solvent choice affects stability |
These factors are particularly important for storage, handling, and experimental use of the compound in research and pharmaceutical applications .
Analytical Characterization
Spectroscopic Identification
Multiple analytical techniques have been employed to characterize cycloserine diketopiperazine:
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NMR Spectroscopy: Provides structural confirmation and purity assessment
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Mass Spectrometry: Enables molecular weight determination and fragment analysis
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X-ray Crystallography: Reveals detailed three-dimensional structure and binding interactions in enzyme complexes
Crystallographic Studies
Crystal structures of PMP–diketopiperazine adducts formed with PLP-dependent enzymes have revealed important insights into binding interactions. In the ForI enzyme complex with L-cycloserine-derived diketopiperazine:
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Tryptophan residue (Trp 206) adjusts its conformation to make π-stacking interactions with the diketopiperazine ring
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Arginine residue (Arg 207) adopts a different conformation than seen in PLP or PMP structures
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Polar atoms in the diketopiperazine ring form hydrogen bonds with water molecules that bridge to the protein
These structural insights contribute significantly to understanding the compound's biochemical interactions and mechanism of action.
Research Applications and Future Directions
Peptide Synthesis Considerations
Research into diketopiperazine formation during solid-phase peptide synthesis (SPPS) has revealed important considerations for peptide manufacturing. Diketopiperazine formation can occur during the Fmoc-deprotection reaction and post-coupling aging of unstable peptide intermediates, particularly those containing a penultimate proline amino acid .
Control strategies for minimizing diketopiperazine formation have been investigated, including:
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